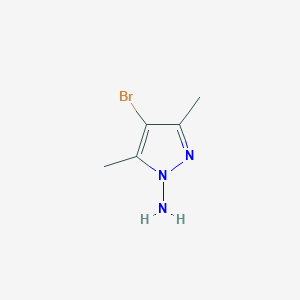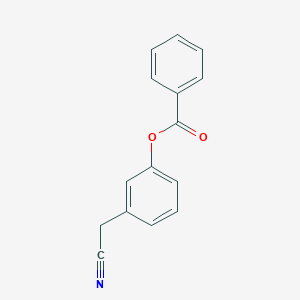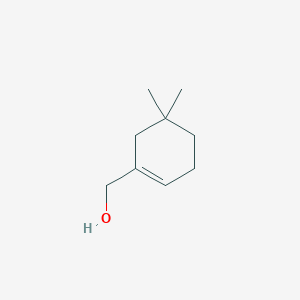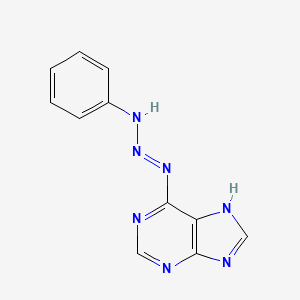![molecular formula C16H16N4O5S B14310038 (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 113563-65-8](/img/structure/B14310038.png)
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is notable for its azido group, which is a functional group containing nitrogen, and its sulfonyl group, which is a sulfur-containing functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Synthesis of 4-azidobenzenesulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Formation of the intermediate: The 4-azidobenzenesulfonyl chloride is then reacted with 2-aminoethylphenol to form the intermediate compound.
Final step: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, solvents like DMF (dimethylformamide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amines.
Oxidation: Formation of quinones.
Wissenschaftliche Forschungsanwendungen
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid depends on its application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidobenzenesulfonyl chloride: Shares the azido and sulfonyl groups but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: Lacks the azido and sulfonyl groups but shares the phenoxyacetic acid structure.
4-Aminobenzenesulfonyl chloride: Similar sulfonyl group but with an amino group instead of an azido group.
Uniqueness
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both azido and sulfonyl groups, along with the phenoxyacetic acid structure, makes it a versatile compound in synthetic chemistry and bioconjugation.
Eigenschaften
CAS-Nummer |
113563-65-8 |
|---|---|
Molekularformel |
C16H16N4O5S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[4-[2-[(4-azidophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16N4O5S/c17-20-19-13-3-7-15(8-4-13)26(23,24)18-10-9-12-1-5-14(6-2-12)25-11-16(21)22/h1-8,18H,9-11H2,(H,21,22) |
InChI-Schlüssel |
YEWXWCSWONXHHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)



![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
